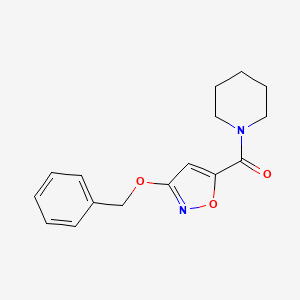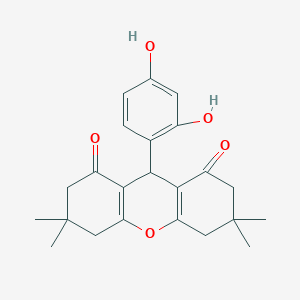
9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of xanthene, which is a tricyclic compound with two benzene rings fused to a central heterocyclic ring. The presence of multiple hydroxyl (-OH) groups suggests that it may have properties similar to polyphenols, which are known for their antioxidant activity .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The presence of hydroxyl groups could lead to hydrogen bonding, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure and functional groups. For example, the presence of hydroxyl groups could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Synthesis and Antimicrobial Screening : A study by Angajala et al. (2017) describes the synthesis of novel derivatives of xanthene diones, including 9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, demonstrating significant antibacterial and antifungal activities. This indicates its potential as an antimicrobial agent (Angajala et al., 2017).
- Antibacterial Activity of Vanillin Derivative Compounds : Retnosari et al. (2021) synthesized derivatives from vanillin showing substantial antibacterial activity. These derivatives include compounds structurally similar to the xanthene dione , highlighting its relevance in developing antibacterial agents (Retnosari et al., 2021).
Antioxidant and Acetylcholinesterase Inhibition
- Intermolecular Interactions and Biological Activity : Research by Purushothaman and Thiruvenkatam (2018) on xanthenedione molecules, which are similar to the compound , suggests their potential as antioxidants and acetylcholinesterase inhibitors. The study emphasizes the importance of functional groups in biological activity (Purushothaman & Thiruvenkatam, 2018).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes and evaluated their anticancer properties. A specific compound with a 2-hydroxy phenyl group at the C-9 position showed promise, suggesting potential anticancer applications for related xanthene dione derivatives (Mulakayala et al., 2012).
- Antioxidant, Antimicrobial, and Antiproliferative Activities : A study by Zukić et al. (2018) on synthesized xanthene-1,8-dione derivatives revealed significant antioxidant and antiproliferative activities, underscoring their potential in cancer research (Zukić et al., 2018).
Synthesis and Structural Analysis
- Eco-friendly Synthesis Methods : Studies have focused on developing eco-friendly and efficient synthesis methods for xanthene dione derivatives, emphasizing the growing interest in these compounds for various applications, including their potential in medicinal chemistry (Imon et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-6-5-12(24)7-14(13)25/h5-7,19,24-25H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXVTYXMGOFJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)O)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)
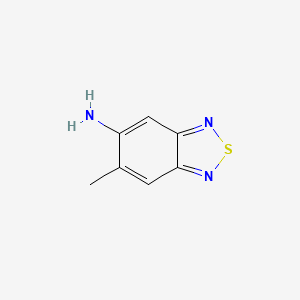
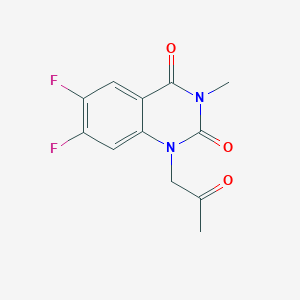
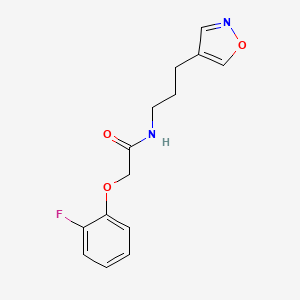
![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2923162.png)


![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)
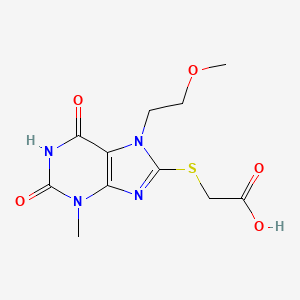
![4-[(Dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine](/img/structure/B2923169.png)
